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Compound of Interest

Compound Name: ROS 234

Cat. No.: B1425209 Get Quote

In-Depth Technical Guide: ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

biological activity, and relevant experimental methodologies for ROS 234 dioxalate, a potent

histamine H3 receptor antagonist.

Core Data Summary
The following table summarizes the key quantitative data for ROS 234 dioxalate.
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Parameter Value Source(s)

Molecular Weight 421.37 g/mol [1][2]

Chemical Formula C₁₃H₁₅N₅·2C₂H₂O₄ [1][2]

Combined Formula C₁₇H₁₉N₅O₈ [3][4]

CAS Number 1781941-93-2 [1]

Purity ≥99% [1]

Solubility
Soluble to 50 mM in water and

DMSO
[1]

pKi (Rat cerebral cortex H₃-

receptor)
8.90 [3]

pKB (Guinea-pig ileum H₃-

receptor)
9.46 [3]

ED₅₀ (in vivo, Rat cerebral

cortex)
19.12 mg/kg (intraperitoneal) [3]

Physicochemical Properties
ROS 234 dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-

amine dioxalate, is a potent and selective antagonist for the histamine H₃ receptor. The

compound is typically supplied as a dioxalate salt, which enhances its solubility in aqueous

solutions, making it suitable for a range of in vitro and in vivo experimental applications.

Biological Activity and Mechanism of Action
ROS 234 dioxalate functions as a high-affinity antagonist of the histamine H₃ receptor, a G

protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a

presynaptic autoreceptor, the H₃ receptor tonically inhibits the synthesis and release of

histamine. It also acts as a heteroreceptor, modulating the release of other key

neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H₃ receptor, ROS 234 dioxalate blocks the inhibitory effect of endogenous

histamine, leading to an enhanced release of histamine and other neurotransmitters. This
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mechanism of action underlies its potential therapeutic applications in neurological and

psychiatric disorders.

Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is coupled to the Gi/o family of G proteins. Upon activation by an

agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as N-

type voltage-gated calcium channels, to reduce neurotransmitter release. As an antagonist,

ROS 234 dioxalate blocks these signaling cascades.
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Caption: Histamine H₃ Receptor Signaling Pathway and the Antagonistic Action of ROS 234
Dioxalate.

Experimental Protocols
Detailed experimental protocols for the synthesis and specific applications of ROS 234
dioxalate are proprietary and not publicly available. However, the following are representative

methodologies for characterizing H₃ receptor antagonists.

Radioligand Binding Assay for H₃ Receptor Affinity
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This in vitro assay determines the binding affinity of a compound to the H₃ receptor.

1. Materials:

Cell membranes expressing the histamine H₃ receptor (e.g., from HEK293 or CHO cells).
Radioligand, typically [³H]Nα-methylhistamine.
ROS 234 dioxalate or other test compounds.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Wash buffer (ice-cold).
Scintillation cocktail.

2. Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying
concentrations of the test compound.
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove non-specific binding.
Measure the radioactivity on the filters using a scintillation counter.
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) and subsequently the Ki value.

In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique measures the effect of ROS 234 dioxalate on the extracellular levels of

neurotransmitters in specific brain regions of living animals.

1. Materials:

Stereotaxic apparatus.
Microdialysis probes.
Perfusion pump.
Artificial cerebrospinal fluid (aCSF).
ROS 234 dioxalate dissolved in a suitable vehicle.
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical
detection).

2. Procedure:
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Surgically implant a microdialysis probe into the brain region of interest (e.g., cortex,
striatum) of an anesthetized animal.
Continuously perfuse the probe with aCSF at a slow, constant flow rate.
Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter
levels.
Administer ROS 234 dioxalate (e.g., via intraperitoneal injection).
Continue collecting dialysate samples to measure changes in neurotransmitter
concentrations post-administration.
Analyze the dialysate samples to quantify the levels of histamine, dopamine, acetylcholine,
etc.

Logical Workflow for H₃ Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel H₃

receptor antagonist like ROS 234 dioxalate.
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Caption: Preclinical Evaluation Workflow for a Histamine H₃ Receptor Antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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